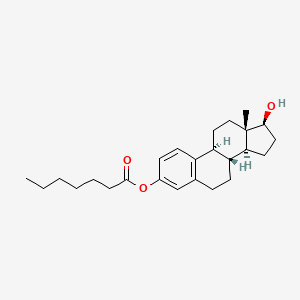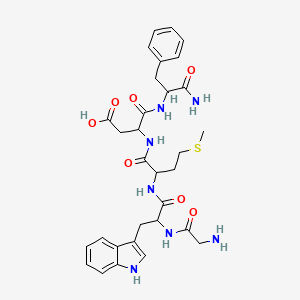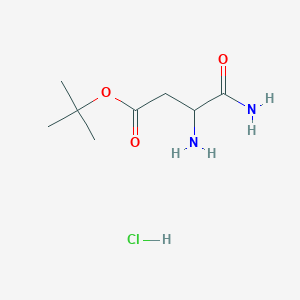![molecular formula C62H92CoN13O14P-4 B13388359 Phlogopite (Mg3K[AlF(OH)O(SiO3)3])](/img/structure/B13388359.png)
Phlogopite (Mg3K[AlF(OH)O(SiO3)3])
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate is a complex cobalt compound. It features a cobalt ion coordinated with a corrin ring, which is a macrocyclic structure similar to porphyrin. This compound is structurally related to cobalamin (vitamin B12), which plays a crucial role in biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such complex cobalt compounds typically involves multiple steps, including the formation of the macrocyclic ligand and subsequent coordination with cobalt ions. The reaction conditions often require controlled temperatures, pH, and the presence of specific reagents to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of cobalt complexes often involves large-scale synthesis using automated systems to ensure consistency and purity. The process may include purification steps such as crystallization, chromatography, and recrystallization to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt complexes can undergo various types of reactions, including:
Oxidation and Reduction: Cobalt can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution: Ligands coordinated to the cobalt ion can be replaced by other ligands under specific conditions.
Addition and Elimination: These reactions involve the addition or removal of small molecules to or from the cobalt complex.
Common Reagents and Conditions
Common reagents used in reactions with cobalt complexes include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., amines, phosphines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from reactions involving cobalt complexes depend on the specific reaction type and conditions. For example, oxidation reactions may yield cobalt(III) complexes, while reduction reactions may produce cobalt(I) or cobalt(II) species.
Wissenschaftliche Forschungsanwendungen
Cobalt complexes have a wide range of scientific research applications, including:
Chemistry: Used as catalysts in various chemical reactions, including hydrogenation and polymerization.
Biology: Studied for their role in biological systems, particularly in relation to vitamin B12 and its derivatives.
Medicine: Investigated for potential therapeutic applications, such as anticancer agents and enzyme inhibitors.
Industry: Utilized in industrial processes, including the production of fine chemicals and materials.
Wirkmechanismus
The mechanism of action of cobalt complexes often involves coordination chemistry, where the cobalt ion interacts with various ligands to form stable complexes. These interactions can influence the reactivity and properties of the compound, allowing it to participate in specific chemical or biological processes. Molecular targets and pathways involved may include enzymes, DNA, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cobalamin (Vitamin B12): A well-known cobalt complex with a corrin ring structure, essential for various biological functions.
Cobalt Porphyrins: Similar to corrin complexes but with a porphyrin ring, used in catalysis and materials science.
Cobalt Schiff Base Complexes: Featuring cobalt coordinated to Schiff base ligands, studied for their catalytic and biological properties.
Uniqueness
The uniqueness of the compound lies in its specific structure and coordination environment, which can impart distinct chemical and biological properties. Compared to other cobalt complexes, it may exhibit unique reactivity, stability, and interactions with biological molecules.
Eigenschaften
IUPAC Name |
cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H92N13O14P.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;/h20-21,23,28,31,34-38,41,50-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);/q-4; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KETUBBKAXBARGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C([N-]6)C(=C7C(C(C([N-]7)C=C8C(C(C([N-]8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H92CoN13O14P-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(4-Methyl-2-phenylthiazol-5-yl)-3-(5-nitrofuran-2-yl)[1,2,4]oxadiazole](/img/structure/B13388293.png)

![iron;1,2,3,4,5-pentamethylcyclopentane;4-pyrrolidin-1-yl-5,6,7,7a-tetrahydro-4aH-cyclopenta[b]pyridine](/img/structure/B13388302.png)


![2,3-Bis[(2-methylbenzoyl)oxy]butanedioic acid](/img/structure/B13388333.png)



![3-(6-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13388371.png)
